molecular formula C11H15N3O3 B4844436 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

Numéro de catalogue B4844436
Poids moléculaire: 237.25 g/mol
Clé InChI: XUEHMNUKRADROK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor that has shown promise in the treatment of autoimmune diseases. This compound was first synthesized in 2003 and has since been the subject of numerous scientific studies. In

Mécanisme D'action

1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid works by inhibiting the activity of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of various cytokines. By inhibiting JAK3, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid prevents the activation of T-cells and the production of cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation in animal models of autoimmune diseases. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has also been shown to reduce the number of activated T-cells in the blood of patients with rheumatoid arthritis. In clinical trials, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is its specificity for JAK3, which reduces the risk of off-target effects. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid also has a relatively long half-life, which allows for once-daily dosing. One limitation of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is its potential to increase the risk of infections, as JAK3 is involved in the immune response. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid may also have effects on other cell types, which could lead to unintended consequences.

Orientations Futures

There are several future directions for research on 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. One direction is to explore the use of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in combination with other drugs for the treatment of autoimmune diseases. Another direction is to investigate the potential use of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in other autoimmune diseases such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in humans.
Conclusion:
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is a promising small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. Its specificity for JAK3 and once-daily dosing make it an attractive option for patients. Further research is needed to fully understand the potential benefits and limitations of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid in the treatment of autoimmune diseases.

Applications De Recherche Scientifique

1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been shown to inhibit the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the inflammatory response. 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has also been shown to prevent the activation of T-cells, which play a key role in the immune response.

Propriétés

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10(12-8-3-1-2-4-8)7-14-6-5-9(13-14)11(16)17/h5-6,8H,1-4,7H2,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHMNUKRADROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.